4-Nitrophenyl-beta-D-maltopyranoside

説明

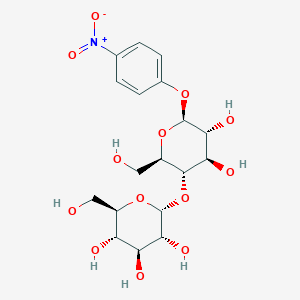

4-Nitrophenyl-beta-D-maltopyranoside, also known as p-Nitrophenyl-β-D-maltoside, is a synthetic glycoside used extensively in biochemical assays. Its structure consists of a maltose (B56501) unit linked to a 4-nitrophenyl group through a beta-glycosidic bond. This linkage is the target for specific glycosidases, and the cleavage of this bond is the cornerstone of its utility in research.

The primary significance of this compound lies in its function as a chromogenic substrate. gbiosciences.com In its intact form, the molecule is colorless. However, upon enzymatic hydrolysis of the β-glycosidic bond, it releases maltose and 4-nitrophenol (B140041) (p-nitrophenol). gbiosciences.com Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which imparts a distinct yellow color to the solution. medchemexpress.com

The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol released, which in turn corresponds to the activity of the glycosidase enzyme being studied. dcfinechemicals.com This colorimetric change can be precisely quantified using a spectrophotometer, typically by measuring the absorbance at a wavelength of 400-420 nm. This straightforward and sensitive detection method makes this compound an invaluable tool for continuous monitoring of enzyme reactions, allowing for the determination of reaction rates and the investigation of enzyme kinetics.

The general enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O ---(β-maltosidase)--> Maltose + 4-Nitrophenol (colorless)

In an alkaline environment:

4-Nitrophenol (colorless) + OH⁻ ---> 4-Nitrophenolate (yellow) + H₂O

The principal application of this compound is in the field of enzymology, specifically for the detection, characterization, and kinetic analysis of glycoside hydrolases, with a particular specificity for enzymes that cleave β-linked maltosides, such as β-maltosidase.

Key research applications include:

Enzyme Purification and Characterization: During the purification of glycosidases from various biological sources, this compound is used as a substrate in activity assays to track the presence and concentration of the target enzyme in different fractions. It also aids in determining the optimal pH and temperature conditions for enzyme activity, as well as its stability under various conditions.

Kinetic Studies: This substrate is instrumental in determining the kinetic parameters of enzymes, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide crucial insights into the enzyme's affinity for the substrate and its catalytic efficiency. By measuring the rate of 4-nitrophenol release at different substrate concentrations, researchers can construct Michaelis-Menten plots and Lineweaver-Burk plots to calculate these important kinetic constants.

Screening for Novel Enzymes: In the search for new enzymes with specific activities from microbial or other natural sources, this compound can be used in high-throughput screening assays to rapidly identify organisms or clones that produce the desired glycosidase.

Investigating Enzyme Inhibition and Activation: The substrate is also employed to study the effects of various compounds on enzyme activity. By including potential inhibitors or activators in the reaction mixture, researchers can determine how these molecules affect the enzyme's kinetics, providing valuable information for drug development and understanding metabolic pathways.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Trichoderma reesei QM 9414 | 4-nitrophenyl-β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 |

This table is for illustrative purposes to demonstrate the type of kinetic data obtained using 4-nitrophenyl glycoside substrates.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-YMJSIHPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56846-39-0 | |

| Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Derivatization Strategies

Established Chemical Synthesis Routes for 4-Nitrophenyl-beta-D-maltopyranoside

The chemical synthesis of this compound typically involves the glycosylation of 4-nitrophenol (B140041) with an activated maltose (B56501) derivative. One of the prominent methods is a variation of the Koenigs-Knorr reaction, a cornerstone of glycosidic bond formation. wikipedia.org In this approach, a protected maltosyl halide, such as hepta-O-acetyl-alpha-D-maltosyl bromide, serves as the glycosyl donor.

A notable synthesis involves the reaction of hepta-acetate-alpha-D-maltosyl bromide with 2-chloro-4-nitrophenol (B164951) in a two-phase system, utilizing a phase-transfer catalyst to facilitate the reaction between the water-soluble and organic-soluble reactants. nih.gov Another effective method employs the interaction of hepta-acetate-beta-D-maltosyl fluoride (B91410) with the trimethylsilyl (B98337) ether of p-nitrophenol. nih.gov This reaction highlights the use of glycosyl fluorides as stable yet reactive glycosyl donors.

The general steps for these syntheses can be summarized as follows:

Protection of Maltose: The hydroxyl groups of maltose are protected, typically by acetylation, to prevent side reactions and to control the stereochemistry of the newly formed glycosidic bond. This results in intermediates like per-O-acetylated maltose.

Activation of the Anomeric Center: The anomeric hydroxyl group is replaced with a good leaving group, such as a halide (bromide or chloride) or a fluoride, to create a reactive glycosyl donor.

Glycosylation: The activated maltosyl donor is reacted with 4-nitrophenol in the presence of a promoter or catalyst. The choice of catalyst and reaction conditions is critical for achieving a high yield and the desired beta-anomeric selectivity.

Deprotection: The protecting groups (e.g., acetyl groups) are removed from the sugar backbone to yield the final product, this compound.

| Method | Glycosyl Donor | Glycosyl Acceptor | Key Reagents/Catalysts | Reference |

| Phase-Transfer Catalysis | Hepta-acetate-alpha-D-maltosyl bromide | 2-chloro-4-nitrophenol | Phase-transfer catalyst | nih.gov |

| Fluoride-based Glycosylation | Hepta-acetate-beta-D-maltosyl fluoride | Trimethylsilyl ether of p-nitrophenol | - | nih.gov |

Chemoenzymatic Approaches for the Synthesis of Maltopyranoside Analogs and Derivatives

Chemoenzymatic synthesis combines the efficiency of chemical methods with the high selectivity of enzymatic catalysts to produce complex carbohydrates and their derivatives. mdpi.comnih.gov This approach is particularly valuable for the synthesis of maltopyranoside analogs with modified structures.

A key enzymatic strategy is transglycosylation , where a glycosidase enzyme catalyzes the transfer of a glycosyl moiety from a donor to an acceptor molecule other than water. nih.govresearchgate.net For the synthesis of maltopyranoside analogs, a suitable glycosidase can transfer a maltosyl group from a donor like this compound itself or another activated maltose derivative to a specific acceptor molecule. This allows for the creation of novel glycosides with diverse aglycone moieties.

For instance, β-D-galactosidase from Bacillus circulans has been used to regioselectively synthesize p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside from lactose (B1674315) (donor) and p-nitrophenyl alpha-maltopentaoside (acceptor). nih.gov This demonstrates the potential of using enzymes to build upon the core maltopyranoside structure.

Another chemoenzymatic strategy involves the selective enzymatic modification of a chemically synthesized precursor. For example, an anomeric mixture of α/β-substituted glycosides can be synthesized chemically, followed by the selective enzymatic hydrolysis of the undesired anomer. This approach was successfully used to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, where a fungal β-N-acetylhexosaminidase specifically hydrolyzed the β-anomer, leaving the desired α-anomer. mdpi.com A similar strategy could be envisioned for the purification of β-maltoside derivatives.

| Enzymatic Strategy | Enzyme Type | Principle | Potential Application for Maltopyranosides |

| Transglycosylation | Glycosidases (e.g., β-glucosidase, β-galactosidase) | Transfer of a maltosyl group from a donor to a novel acceptor. | Synthesis of maltopyranoside analogs with varied aglycone moieties. |

| Selective Hydrolysis | Glycosidases (e.g., specific β-maltosidase) | Removal of an undesired anomer from a chemically synthesized mixture. | Purification of this compound or its derivatives. |

Strategies for Modifying the 4-Nitrophenyl Moiety for Enhanced Research Utility

The 4-nitrophenyl group in this compound serves as a chromogenic leaving group. chemimpex.commedchemexpress.com Upon enzymatic cleavage of the glycosidic bond, the released 4-nitrophenolate (B89219) ion exhibits a strong absorbance at approximately 405 nm under alkaline conditions, providing a convenient spectrophotometric assay for enzyme activity. medchemexpress.com Modifications to this moiety can be strategically employed to fine-tune the substrate's properties for specific research applications.

One strategy involves introducing electron-withdrawing or electron-donating groups to the phenyl ring. This can alter the pKa of the resulting phenolate, thereby shifting the optimal pH for colorimetric detection. For example, the synthesis of 2-chloro-4-nitrophenyl-beta-D-maltoside introduces an additional electron-withdrawing chloro group, which can influence the electronic properties of the leaving group. nih.gov

Another approach is to replace the nitro group with other reporter groups to create substrates for different detection methods. For example, replacing the nitrophenyl group with a fluorogenic moiety, such as 4-methylumbelliferone (B1674119), would yield a fluorogenic substrate. nih.gov Enzymatic hydrolysis of 4-methylumbelliferyl-beta-D-maltoside would release 4-methylumbelliferone, a highly fluorescent compound, enabling more sensitive detection of enzyme activity.

| Modification Strategy | Example | Purpose |

| Substitution on the Phenyl Ring | Introduction of a chloro group (e.g., 2-chloro-4-nitrophenyl) | To alter the pKa of the leaving group and modify the substrate's reactivity. |

| Replacement of the Nitro Group | Use of a fluorophore (e.g., 4-methylumbelliferyl) | To create a fluorogenic substrate for more sensitive enzyme assays. |

| Introduction of a Quencher-Fluorophore Pair | Not yet reported for this specific compound | To design a FRET-based substrate for real-time kinetic studies. |

Production of Related Chromogenic Glycosides for Comparative Enzymatic Studies

To understand the substrate specificity and catalytic mechanism of glycosidases, it is often necessary to compare their activity on a range of related chromogenic substrates. The synthesis of a panel of such glycosides is therefore a common practice in glycobiology research.

Besides this compound, other chromogenic glycosides that are frequently used in comparative studies include:

Substrates with different glycosidic linkages: For example, comparing the hydrolysis of 4-nitrophenyl-beta-D-glucopyranoside and 4-nitrophenyl-beta-D-lactopyranoside can help distinguish between enzymes that cleave different types of β-glycosidic bonds.

Substrates with different anomeric configurations: Comparing the activity on 4-nitrophenyl-alpha-D-glucopyranoside versus 4-nitrophenyl-beta-D-glucopyranoside is a standard method to determine the anomeric specificity of a glucosidase. nih.gov

Substrates with modified aglycone moieties: As mentioned earlier, substrates like 2-chloro-4-nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside can provide insights into the electronic and steric requirements of the enzyme's active site. nih.gov

Applications in Enzymatic Research and Glycosidase Studies

Enzymatic Activity Assays: Principles and Methodologies

Enzymatic assays are fundamental laboratory procedures for measuring the rate of enzyme-catalyzed reactions. For glycosidases, PNP-β-Maltoside serves as an invaluable tool, enabling researchers to study enzyme kinetics and screen for potential inhibitors. nih.gov The assays are typically designed to be simple, robust, and amenable to high-throughput screening formats.

The core principle behind the use of 4-Nitrophenyl-beta-D-maltopyranoside is the direct spectrophotometric detection of one of its hydrolysis products, 4-nitrophenol (B140041) (also known as p-nitrophenol or PNP). The substrate itself is colorless. ruc.dkmegazyme.com When a glycosidase enzyme cleaves the β-glycosidic bond in PNP-β-Maltoside, it releases maltose (B56501) and 4-nitrophenol.

Under alkaline conditions (typically achieved by adding a stop solution like sodium carbonate at the end of the reaction), 4-nitrophenol is ionized to the 4-nitrophenolate (B89219) anion, which imparts a distinct yellow color to the solution. ruc.dknih.gov The intensity of this color is directly proportional to the amount of 4-nitrophenol released, and thus to the activity of the enzyme. The absorbance of the 4-nitrophenolate ion is measured using a spectrophotometer, typically at a wavelength between 400 and 420 nm. thepharmajournal.com By measuring the change in absorbance over time, the initial velocity of the reaction can be calculated, which is a direct measure of the enzyme's activity under the specified conditions. nih.gov

This method is widely used due to its simplicity, sensitivity, and cost-effectiveness, making it suitable for routine enzyme activity measurements. thepharmajournal.comnih.gov

While the direct detection of 4-nitrophenol is the most common assay for PNP-glycoside substrates, the principles of coupled enzyme assays can also be applied. A coupled enzyme assay links the activity of the primary enzyme of interest to the activity of one or more auxiliary enzymes in a sequential reaction. genscript.comegyankosh.ac.in The final product of this cascade is a readily detectable substance. egyankosh.ac.in

For instance, in a hypothetical coupled assay involving PNP-β-Maltoside, the primary enzyme (a β-maltosidase) would first hydrolyze the substrate to release maltose and 4-nitrophenol. Instead of detecting the 4-nitrophenol, a secondary enzyme could be introduced that specifically acts on the released maltose. For example, maltase (an α-glucosidase) could be added to hydrolyze maltose into two molecules of glucose. This glucose could then be quantified in a third reaction catalyzed by glucose oxidase, which produces hydrogen peroxide (H₂O₂). thermofisher.com The H₂O₂ can then be detected with high sensitivity using a peroxidase-catalyzed reaction that generates a fluorescent or colored product. thermofisher.comnih.gov

To obtain accurate and reproducible results, the conditions for the enzymatic assay must be carefully optimized. The activity of a glycosidase is highly dependent on several factors, including pH, temperature, incubation time, and the concentrations of both the enzyme and the substrate. researchgate.netresearchgate.net

pH: Enzyme activity typically follows a bell-shaped curve with respect to pH, with a specific pH at which the enzyme exhibits maximum activity (the optimum pH). For example, a β-glucosidase from the digestive fluid of the palm weevil showed an optimal pH of 5.0 for the hydrolysis of a p-nitrophenyl-glycoside. nih.gov

Temperature: Like pH, temperature significantly influences enzyme activity. Activity generally increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. researchgate.net A study on a β-glucosidase from Bacillus subtilis found the optimal reaction temperature to be 60°C. researchgate.net

Enzyme and Substrate Concentration: The reaction rate should be measured under conditions where it is proportional to the enzyme concentration. Substrate concentration should ideally be saturating to ensure the reaction is proceeding at or near its maximum velocity (Vmax), especially when determining kinetic parameters. thepharmajournal.comnih.gov

Incubation Time: The reaction should be monitored over a period where the product formation is linear with time (initial velocity phase). This ensures that the measured rate is not affected by factors like substrate depletion or product inhibition. researchgate.netnih.gov

A typical optimization process involves systematically varying one parameter while keeping others constant to determine the optimal conditions for the specific enzyme being studied. nih.gov For example, one study optimizing an α-glucosidase inhibition assay identified the best conditions as an enzyme concentration of 0.55 U/mL, a substrate concentration of 111.5 µM, and an incubation time of 17.5 minutes at 37°C. nih.gov

Kinetic Characterization of Glycosidase Enzymes

A primary application of this compound is the detailed kinetic characterization of glycosidase enzymes. This involves determining key parameters that describe the enzyme's efficiency and its interaction with substrates and inhibitors.

The Michaelis-Menten model is a cornerstone of enzyme kinetics. teachmephysiology.com The two main parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), provide crucial insights into an enzyme's catalytic mechanism.

Vmax represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. sigmaaldrich.com

Km is the substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of the enzyme's affinity for the substrate; a lower Km value generally indicates a higher affinity. sigmaaldrich.com

To determine these parameters, the initial reaction rates are measured at various concentrations of PNP-β-Maltoside. uasbangalore.edu.inchegg.com The data of reaction velocity versus substrate concentration are then plotted and fitted to the Michaelis-Menten equation. nih.gov A common method for visualizing and calculating these parameters is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[substrate concentration]. pjlss.edu.pkresearchgate.net

| Enzyme | Substrate | Km | Vmax | Source |

|---|---|---|---|---|

| β-Glucosidase (S. cerevisiae VL1) | p-Nitrophenyl-β-D-glucopyranoside | 6.28 mM | 4.59 x 10-7 ΔAbs/sec | researchgate.net |

| β-Galactosidase (Aspergillus oryzae) | o-Nitrophenyl-β-D-galactoside | 0.800 mM | 0.0864 A/min | pjlss.edu.pk |

| Alkaline Phosphatase (Calf Intestine) | 4-Nitrophenyl phosphate | 40 µM | 72.8 µmol/min/mg | nih.gov |

| β-Glucosidase (Palm Weevil) | p-Nitrophenyl-β-D-glucopyranoside | 0.28 mM | 67.33 µmol/min/mg | nih.gov |

PNP-β-Maltoside is also an excellent substrate for studying enzyme inhibition. These studies are vital for drug discovery and for understanding metabolic regulation. By measuring the enzyme's activity at various substrate concentrations in the presence of different concentrations of a potential inhibitor, the mechanism of inhibition can be elucidated (e.g., competitive, non-competitive, or mixed). frontiersin.orgresearchgate.net

The inhibition constant (Ki) is a key parameter derived from these experiments. It represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. sigmaaldrich.com A lower Ki value signifies a more potent inhibitor. The Ki and the mode of inhibition can be determined by analyzing Lineweaver-Burk plots or by non-linear regression fitting of the data to the appropriate inhibition models. frontiersin.orgoup.com For example, in a study of α-glycosidase inhibitors, kinetic analysis using a p-nitrophenyl substrate revealed a noncompetitive inhibition mechanism for several compounds, with Ki values ranging from 11.27 to 24.18 µM. frontiersin.org

| Enzyme | Inhibitor | Inhibition Type | Ki | Source |

|---|---|---|---|---|

| α-Glycosidase | Compound 7 | Noncompetitive | 24.18 µM | frontiersin.org |

| α-Glycosidase | Compound 22 | Noncompetitive | 11.34 µM | frontiersin.org |

| α-Glycosidase | Compound 37 | Noncompetitive | 11.27 µM | frontiersin.org |

| Alkaline Phosphatase | Sodium Orthovanadate | Reversible | 51 nM | nih.gov |

| Glucoamylase G2 | p-Nitro-N-phenyl-5-thio-D-glucopyranosylamine | Competitive | 0.27 mM | nih.gov |

Influence of pH and Temperature on Enzyme Reaction Rates and Stability Profiles

The catalytic activity of enzymes is profoundly influenced by environmental conditions, primarily pH and temperature. Determining the optimal conditions is fundamental to understanding an enzyme's physiological role and for its application in biotechnology. 4-Nitrophenyl-β-D-maltopyranoside is employed to establish these parameters for enzymes that recognize β-maltosidic linkages. The experimental procedure involves incubating the target enzyme with the substrate across a wide range of pH values and temperatures and measuring the rate of 4-nitrophenol release.

Enzyme activity typically displays a bell-shaped curve in response to both pH and temperature. omicsonline.org The optimal pH corresponds to the ionization state of the catalytic amino acid residues in the enzyme's active site that is most conducive to substrate binding and catalysis. omicsonline.org Similarly, reaction rates increase with temperature due to higher kinetic energy until an optimum is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. omicsonline.org

While comprehensive studies detailing these profiles using 4-Nitrophenyl-β-D-maltopyranoside are specific to individual enzymes, a vast body of research on analogous nitrophenyl glycosides illustrates the methodology. For instance, studies using the closely related substrate 4-nitrophenyl-β-D-glucopyranoside (pNPGlc) have been used to characterize numerous β-glucosidases. These studies provide a clear picture of the typical operating ranges for glycoside hydrolases.

Table 1: Optimal pH and Temperature for Various β-Glucosidases Determined Using 4-Nitrophenyl-β-D-glucopyranoside

This table illustrates the typical range of optimal conditions for glycosidases, as determined by assays with a chromogenic substrate analogous to 4-Nitrophenyl-β-D-maltopyranoside.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Rhynchophorus palmarum (Palm Weevil) Larvae | 5.0 | 55 | nih.gov |

| Compost Microbial Metagenome (Td2F2) | 5.5 | 75 | nih.gov |

| Thermoanaerobacterium saccharolyticum (TsaBgl) | 6.0 | 55 | mdpi.com |

| Aspergillus fumigatus (AfBgl1.3) | 6.0 | 40 | researchgate.net |

Substrate Specificity Profiling of Glycosidases

Assessment of Enzyme Specificity Towards Beta-Maltosidic Linkages

The structure of 4-Nitrophenyl-β-D-maltopyranoside, which consists of a maltose (a disaccharide of two α-1,4-linked glucose units) connected to a 4-nitrophenyl group via a β-glycosidic bond, makes it an explicit probe for enzymes capable of hydrolyzing this specific linkage. The generation of the yellow 4-nitrophenolate ion is directly proportional to the cleavage of the β-maltosidic bond, confirming an enzyme's specificity. An enzyme that hydrolyzes this substrate can be classified as having β-maltosidase or related β-glucosidase activity, distinguishing it from enzymes that might cleave other linkages (e.g., α-glucosidic) or act on different sugar moieties.

Comparative Substrate Specificity Studies with Other Nitrophenyl Glycosides

To comprehensively profile a glycosidase, its activity is tested against a panel of different chromogenic substrates. This panel typically includes various 4-nitrophenyl (pNP) glycosides where the sugar moiety is varied, such as pNP-β-D-glucopyranoside, pNP-β-D-galactopyranoside, pNP-β-D-xylopyranoside, and pNP-β-D-mannopyranoside. By comparing the rate of hydrolysis of 4-Nitrophenyl-β-D-maltopyranoside to these other substrates, researchers can quantify the enzyme's preference for different sugars.

For example, a highly specific β-glucosidase might show high activity on pNP-β-D-glucopyranoside but little to no activity on pNP-β-D-galactopyranoside (which differs only in the stereochemistry of the hydroxyl group at the C4 position) or pNP-β-D-xylopyranoside (which lacks the hydroxymethyl group at the C5 position). nih.gov Such studies are crucial for classifying newly discovered enzymes and understanding their biological functions.

Table 2: Example of Comparative Substrate Specificity of a β-Glucosidase

Data illustrates the relative hydrolytic activity of the β-glucosidase from Rhynchophorus palmarum larvae against a panel of 4-nitrophenyl-glycosides, demonstrating high specificity for the β-gluco configuration.

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| 4-Nitrophenyl-β-D-glucopyranoside | 100 | nih.gov |

| 4-Nitrophenyl-β-D-galactopyranoside | 0 | nih.gov |

| 4-Nitrophenyl-β-D-mannopyranoside | 0 | nih.gov |

| 4-Nitrophenyl-β-D-xylopyranoside | 0 | nih.gov |

| 4-Nitrophenyl-β-D-fucopyranoside | 0 | nih.gov |

Elucidation of Structural Determinants Governing Substrate Recognition by Glycosidases

Substrate recognition is governed by the precise three-dimensional architecture of the enzyme's active site, which forms a pocket complementary in shape and chemical nature to the substrate. The specificity observed in comparative studies is a direct result of key interactions, typically hydrogen bonds and hydrophobic interactions, between the enzyme's amino acid residues and the substrate's sugar moiety.

The hydroxyl groups of the sugar are particularly important. For an enzyme to recognize 4-Nitrophenyl-β-D-maltopyranoside, its active site must accommodate the disaccharide structure and possess residues positioned to interact specifically with the hydroxyl groups of the two glucose units. Studies using synthetic substrate analogs, such as monodeoxy derivatives of pNP-glycosides, have been instrumental in mapping these interactions. For instance, the inability of an enzyme to hydrolyze a 4-deoxy-glucoside analog would strongly imply that a hydrogen bond with the C4-hydroxyl group is essential for substrate binding or catalysis. These analyses, often combined with protein crystallography and computational modeling, provide a detailed molecular map of substrate recognition.

Mechanistic Investigations of Glycoside Hydrolases

Exploration of Catalytic Mechanisms in Glycoside Hydrolysis (e.g., retaining vs. inverting mechanisms)

Glycoside hydrolases cleave glycosidic bonds primarily through one of two general mechanisms, defined by the stereochemical outcome at the anomeric carbon (the C1 of the sugar). These are known as retaining and inverting mechanisms. cazypedia.org Both mechanisms involve two key carboxylic acid residues (aspartate or glutamate) in the active site. nih.gov

Retaining Mechanism: This is a two-step, double-displacement process. acs.org

Glycosylation: One acidic residue acts as a nucleophile, attacking the anomeric carbon, while the other acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (the 4-nitrophenol group). This forms a covalent glycosyl-enzyme intermediate. nih.gov

Deglycosylation: The second acidic residue (now acting as a general base) activates a water molecule, which then attacks the anomeric carbon of the intermediate, displacing the enzymatic nucleophile. This two-step process results in a net retention of the original stereochemistry at the anomeric carbon. acs.org

Inverting Mechanism: This is a single-step, single-displacement process. cazypedia.org The two catalytic residues are positioned further apart in the active site. One residue acts as a general acid to protonate the leaving group, while the other acts as a general base to activate a water molecule for a direct nucleophilic attack on the anomeric carbon. This single concerted step results in an inversion of the stereochemistry at the anomeric carbon. researchgate.net

Substrates like this compound are invaluable for studying these mechanisms. The rate of 4-nitrophenol release can be kinetically monitored to probe the effects of mutations in the catalytic residues or to determine the energetic profiles of the reaction, providing fundamental insights into how these powerful biological catalysts function.

Analysis of pH-Dependent Hydrolytic Mechanisms

The study of the effect of pH on the rate of enzymatic hydrolysis of this compound provides crucial insights into the catalytic mechanism of glycosidases. The pH-rate profile of an enzyme can reveal the ionization states of amino acid residues in the active site that are essential for catalysis. For many β-glycosidases, the catalytic mechanism involves two key carboxylic acid residues: a general acid/base catalyst and a nucleophile. nih.gov The pKa values of these residues can be estimated from the pH-activity profile.

For instance, a bell-shaped pH-activity curve is often observed, indicating that one residue must be protonated and the other deprotonated for optimal activity. nih.gov Studies on related substrates like 4-nitrophenyl-β-D-glucopyranoside (pNPG) have shown that different hydrolytic mechanisms can dominate at different pH ranges. chemrxiv.orgchemrxiv.org At low pH, specific acid-catalyzed hydrolysis may occur, while at high pH, a bimolecular nucleophilic substitution or neighboring group participation can be observed. chemrxiv.org While specific studies on the non-enzymatic hydrolysis of this compound are less common, the principles derived from studies on pNPG are generally applicable. In enzymatic reactions, the shape of the pH profile provides information about the pKa values of the catalytic residues. For example, a study on a β-glucosidase from the digestive fluid of the palm weevil larvae showed an optimal pH of 5.0 for the hydrolysis of pNPG. nih.gov

Table 1: pH Optima for β-Glucosidase Activity on p-Nitrophenyl Glycosides from Various Sources

| Enzyme Source | Substrate | Optimal pH | Reference |

| Palm Weevil Larvae | p-Nitrophenyl-β-D-glucopyranoside | 5.0 | nih.gov |

| Trichoderma koningii | p-Nitrophenyl-α-L-arabinofuranoside | 2.8-3.2 | nih.gov |

This data illustrates how the optimal pH can vary significantly between different glycosidases, reflecting differences in their active site environments.

Identification of Key Amino Acid Residues in the Active Site through Mutagenesis Studies

Site-directed mutagenesis is a powerful technique used to identify the functional roles of specific amino acid residues within an enzyme's active site. nih.gov In conjunction with kinetic analysis using substrates like this compound, this method can pinpoint the catalytic nucleophile and the general acid/base catalyst. By replacing a candidate residue with a non-functional amino acid (e.g., glutamic acid to glutamine or alanine), a drastic reduction or complete loss of enzymatic activity can confirm its essential role.

For example, in a study on a β-mannosidase, site-directed mutagenesis was used to investigate the roles of specific amino acid residues. researchgate.net The activity of the mutant enzymes was then assayed using p-nitrophenyl-β-D-mannopyranoside. Similarly, a study on a β-glucosidase from Oenococcus oeni used site-directed mutagenesis to improve its catalytic activity, with the mutants' performance being evaluated using p-nitrophenyl-β-D-glucopyranoside (p-NPG). mdpi.com The results showed that mutations in the catalytic pocket could significantly increase the enzyme's activity. mdpi.com

Table 2: Impact of Site-Directed Mutagenesis on the Activity of a GH54 α-L-arabinofuranosidase

| Mutant | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Fold Decrease in kcat |

| Wild-Type | 2.8 | 1.4 x 10³ | - |

| D221N | 4.0 x 10⁻⁴ | 0.2 | 7000 |

| E223Q | Nearly Inactive | Nearly Inactive | >10⁵ |

| D299N | 2.2 x 10⁻³ | 1.1 | 1300 |

Data adapted from a study on Trichoderma koningii α-L-arabinofuranosidase using p-nitrophenyl-α-L-arabinofuranoside as a substrate. nih.gov

These findings demonstrate how specific amino acid substitutions can dramatically impact catalytic efficiency, thereby confirming their crucial roles in the enzymatic mechanism.

High-Throughput Screening (HTS) Implementations in Enzymology

The colorimetric nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS) applications. HTS allows for the rapid testing of thousands of samples, which is invaluable in various areas of enzymology.

Adaptation of this compound Assays for Automated Microplate Formats

Assays utilizing 4-nitrophenyl-based substrates can be readily adapted to a 96-well or 384-well microplate format. nih.govtandfonline.com This miniaturization reduces the consumption of reagents and allows for the simultaneous analysis of a large number of reactions. The process is typically automated, with robotic liquid handlers dispensing the substrate, enzyme samples, and stop solutions. A microplate reader then measures the absorbance of the liberated 4-nitrophenol at a specific wavelength (usually around 405 nm). nih.govtandfonline.com This approach significantly increases the efficiency of enzyme characterization and inhibitor screening.

Screening of Enzyme Libraries for Novel Glycosidase Activities

Metagenomic and directed evolution approaches generate vast libraries of enzymes that need to be screened for desired activities. HTS assays with this compound are ideal for identifying novel β-maltosidases or other glycosidases with activity towards this substrate. For instance, a metagenomic library from an environmental sample can be expressed in a host organism like E. coli, and the resulting clones can be screened in microplates for their ability to hydrolyze this compound. researchgate.net This allows for the discovery of new enzymes with potentially unique properties for industrial or biotechnological applications.

Identification of Enzyme Inhibitors or Modulators for Research Applications

HTS is a cornerstone of drug discovery and is also used to find chemical probes to study enzyme function. Libraries of small molecules can be screened for their ability to inhibit the hydrolysis of this compound by a target glycosidase. A decrease in the rate of 4-nitrophenol production indicates the presence of an inhibitor. nih.gov This method can be used to determine the potency of inhibitors by measuring their IC50 values. nih.govtandfonline.com Such inhibitors are valuable tools for studying the biological roles of glycosidases and can be starting points for the development of therapeutic agents.

Comparative Methodological Analyses in Enzyme Assays

While 4-nitrophenyl-based assays are widely used, it is important to consider their advantages and disadvantages in comparison to other methods. Other chromogenic or fluorogenic substrates, such as those releasing methylumbelliferone, can offer higher sensitivity. mdpi.com However, 4-nitrophenyl substrates are often more cost-effective and the assay is robust and easy to perform. tandfonline.com

In some contexts, it is crucial to use natural substrates to fully understand an enzyme's biological function. Assays using natural substrates, however, are often more complex, requiring chromatographic or mass spectrometric techniques to separate and quantify the products. Therefore, this compound serves as an excellent surrogate substrate for routine enzyme assays, inhibitor screening, and characterization of enzyme kinetics, often complemented by more complex methods for in-depth studies. researchgate.net A comparison of different surrogate substrates for β-glucosidase activity, including p-nitrophenyl-β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), found that while both are suitable for photometric assays, 4-MUG offered higher sensitivity. mdpi.com

Table 3: Comparison of Surrogate Substrates for β-Glucosidase Assays

| Substrate | Detection Method | Advantages | Disadvantages |

| 4-Nitrophenyl-β-D-glycosides | Spectrophotometry (Absorbance) | Cost-effective, robust, simple assay | Lower sensitivity compared to fluorogenic substrates |

| 4-Methylumbelliferyl-β-D-glycosides | Fluorometry | High sensitivity | Higher cost, potential for quenching |

| Esculin | Spectrophotometry or Fluorometry | Can be used in liquid or solid media | Signal can be influenced by media components |

| Arbutin | Spectrophotometry | Relatively inexpensive | Lower sensitivity, potential for product inhibition |

This table provides a general comparison based on findings for related glycosidase substrates. mdpi.com

Comparison with Non-Chromogenic and Alternative Chromogenic/Fluorogenic Substrates

In the field of enzymology, the selection of an appropriate substrate is critical for the accurate measurement of enzyme activity. This compound belongs to the class of chromogenic substrates, which generate a colored product upon enzymatic cleavage. gbiosciences.comdcfinechemicals.com Its utility is best understood by comparing it with other available substrate types: non-chromogenic, alternative chromogenic, and fluorogenic substrates.

Non-Chromogenic Substrates: These are typically the natural substrates for the enzyme, such as starch or maltose for amylases and maltosidases. Assays with these substrates are considered highly specific as they measure the enzyme's activity on its native target. nih.gov However, detecting the reaction products often requires secondary assays, such as quantifying the release of reducing sugars. megazyme.com These multi-step procedures can be cumbersome, less sensitive, and may not be suitable for high-throughput screening. For example, β-amylase activity can be measured using starch as a substrate, but this requires subsequent steps to measure the maltose produced. sserc.org.uk

Alternative Chromogenic Substrates: The family of 4-nitrophenyl (pNP) glycosides includes a wide variety of substrates for different glycosidases, such as 4-Nitrophenyl-β-D-glucopyranoside for β-glucosidase and 4-Nitrophenyl-β-D-galactopyranoside for β-galactosidase. megazyme.comsigmaaldrich.com These substrates share the same detection principle: enzymatic hydrolysis releases 4-nitrophenol (p-nitrophenol), a yellow chromophore that can be quantified spectrophotometrically around 400-420 nm. megazyme.comoiv.int This method is simple, direct, and amenable to continuous monitoring in a microplate format. mdpi.com The primary difference between these substrates lies in the carbohydrate moiety, which dictates the specificity for a particular enzyme. For instance, while this compound is designed for enzymes acting on maltose, other pNP-oligosaccharides of varying lengths (e.g., p-nitrophenyl-α-D-maltopentaoside) are used to create specific assays for enzymes like β-amylase, which may have different sub-site binding requirements than α-amylase. megazyme.com

Fluorogenic Substrates: Fluorogenic substrates, such as those based on 4-methylumbelliferone (B1674119) (4-MUG) or fluorescein, represent a significant increase in sensitivity over chromogenic substrates. thermofisher.com For example, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is a common fluorogenic substrate for β-glucosidase. mdpi.com Upon enzymatic cleavage, the highly fluorescent 4-methylumbelliferone is released. Fluorescence-based assays can be several orders of magnitude more sensitive than absorbance-based assays, allowing for the detection of very low enzyme activities. mdpi.comthermofisher.com This is particularly advantageous when working with small sample volumes, purified enzymes, or in cell-based assays. However, fluorogenic assays can be more susceptible to interference from fluorescent compounds in the sample and may require more specialized detection equipment (a fluorometer). mdpi.com

The following table provides a comparative overview of these substrate types.

| Feature | Non-Chromogenic Substrates | This compound (Chromogenic) | Alternative Fluorogenic Substrates (e.g., 4-MUG) |

| Detection Principle | Indirect; often requires secondary assays (e.g., reducing sugar measurement) | Direct; colorimetric measurement of released 4-nitrophenol | Direct; fluorometric measurement of released fluorophore |

| Sensitivity | Generally lower | Moderate | High to very high |

| Assay Complexity | Often multi-step and complex | Simple, single-step reaction | Simple, single-step reaction |

| High-Throughput Suitability | Low | High | High |

| Specificity | High (uses natural substrate) | High (dependent on carbohydrate moiety) | High (dependent on carbohydrate moiety) |

| Equipment Required | Spectrophotometer (for secondary assay) | Spectrophotometer (visible range) | Fluorometer |

| Potential Issues | Time-consuming; less sensitive | Potential interference from colored compounds; lower sensitivity than fluorogenic options | Autofluorescence from sample components; light scattering; requires more expensive equipment |

Evaluation of Sensitivity, Reproducibility, and Specificity of this compound-Based Assays

The performance of an enzyme assay is defined by its sensitivity, reproducibility, and specificity. Assays utilizing this compound are evaluated based on these critical parameters.

Sensitivity: The sensitivity of an assay using a 4-nitrophenyl-based substrate is determined by the enzyme's kinetic parameters (KM and kcat) and the molar extinction coefficient of the released 4-nitrophenol. The catalytic efficiency (kcat/KM) is a measure of how efficiently the enzyme converts the substrate to product. For a purified β-glucosidase from the palm weevil, the catalytic efficiency for p-nitrophenyl-β-D-glucopyranoside was found to be significantly higher than for the natural substrate, cellobiose (B7769950) (240.48 mM-1s-1 vs. 134.80 mM-1s-1), indicating the synthetic substrate is converted more efficiently in this case. nih.gov While specific kinetic data for this compound is enzyme-dependent, pNP-based assays generally offer sensitivity sufficient for most in vitro applications, such as enzyme characterization and inhibitor screening. nih.gov However, as noted previously, they are typically less sensitive than assays employing fluorogenic substrates. mdpi.com

Reproducibility: Reproducibility refers to the consistency of results upon repeated measurements. Assays based on the release of 4-nitrophenol are generally robust and exhibit good reproducibility. The direct spectrophotometric measurement minimizes procedural steps and potential sources of error. Studies on related pNP-glycoside assays have demonstrated high reproducibility. For example, an assay for β-D-glucosidase was found to be repeatable with a mean standard deviation of the absorbance values of 0.01, corresponding to a percentage error of 8.43%. oiv.int Another routine α-amylase assay using a protected 4-nitrophenyl-maltoheptaoside substrate showed excellent precision, with coefficients of variation (CVs) of 1.4-2.6% for within-run reproducibility and 1.9-2.8% for day-to-day reproducibility. researchgate.net These values indicate that nitrophenyl-based assays can yield highly consistent and reliable data.

Specificity: The specificity of this compound is conferred by its β-linked maltose (a disaccharide of two α-1,4-linked glucose units) structure. It is designed as a substrate for enzymes that can recognize and cleave a terminal β-linked maltose unit, such as β-maltosidase or certain exo-acting β-amylases. gbiosciences.com Glycosidases exhibit very high selectivity for their preferred sugars; for example, β-galactosidase rapidly hydrolyzes β-D-galactopyranosides but typically not the isomeric β-D-glucopyranosides. thermofisher.com Similarly, the specificity of this substrate depends on the enzyme's ability to accommodate the maltose unit in its active site and hydrolyze the β-glycosidic bond to the nitrophenyl group. Assays have been developed using similar substrates, like p-nitrophenyl-β-D-maltotrioside, that are highly selective for β-amylase, with cereal α-amylase hydrolyzing the substrate at less than 1% of the rate. megazyme.com This high degree of specificity allows for the measurement of a particular enzyme's activity even in the presence of other glycosidases.

| Parameter | Performance of this compound-Based Assays |

| Sensitivity | Moderate; generally sufficient for in vitro enzyme kinetics and screening. Lower than corresponding fluorogenic assays. |

| Reproducibility | High; direct spectrophotometric measurement leads to low variability. Reported CVs for similar assays are often below 5%. oiv.intresearchgate.net |

| Specificity | High; determined by the β-maltopyranoside moiety. Selective for enzymes like β-maltosidase or specific exo-amylases. gbiosciences.commegazyme.com |

Assessment of Potential Interferences in Complex Biological Samples

When using this compound in complex biological samples such as cell lysates, tissue homogenates, serum, or plasma, various components can interfere with the assay, leading to inaccurate results. This is often referred to as the "matrix effect." biochemia-medica.com

Endogenous Enzyme Activity: Biological samples contain a multitude of enzymes. If the sample contains endogenous glycosidases other than the target enzyme that can cleave this compound, the measured activity will be artificially high. It is crucial to determine the substrate specificity of the target enzyme and potential cross-reactivity of other enzymes present in the sample matrix.

Spectrophotometric Interference: The assay relies on measuring the absorbance of 4-nitrophenol at around 400-405 nm. medchemexpress.com Compounds within the biological matrix that absorb light at or near this wavelength can interfere with the measurement.

Hemoglobin: In hemolyzed blood samples, hemoglobin has a significant absorbance peak (the Soret band) near this region, which can lead to a falsely elevated baseline absorbance.

Bilirubin (B190676): Jaundiced samples containing high levels of bilirubin can also interfere due to its absorbance in the blue region of the spectrum.

Lipids: Lipemic or turbid samples with high concentrations of triacylglycerols can cause light scattering, leading to an unstable and artificially high absorbance reading. researchgate.net

Chemical and Physical Interference: Other components can affect the reaction itself or the stability of the product.

Reducing Agents: Strong reducing agents in the sample could potentially reduce the nitro group of the substrate or the 4-nitrophenol product, leading to a loss of the chromogenic signal.

pH and Buffer Capacity: The sample matrix may have its own buffering capacity, which could alter the pH of the assay reaction. Since enzyme activity is highly pH-dependent, this can lead to inaccurate measurements. The yellow color of the 4-nitrophenol product is also pH-dependent, requiring an alkaline environment (typically achieved by stopping the reaction with a high pH solution like sodium carbonate) for maximal and stable color development. oiv.int

Endogenous Inhibitors: Biological samples may contain endogenous inhibitors of the target enzyme, leading to an underestimation of its activity.

Strategies to mitigate these interferences include using appropriate sample blanks to correct for background absorbance, sample dilution, and sample pre-treatment such as centrifugation to remove particulate matter and lipids. nih.gov For some routine clinical assays using related substrates, studies have found no significant interference from high levels of glucose, triacylglycerols, bilirubin, or hemoglobin, suggesting that robust assay conditions can be developed to minimize these effects. researchgate.net

| Potential Interferent | Type of Interference | Potential Effect on Assay |

| Other Glycosidases | Enzymatic | Falsely elevated activity due to non-specific substrate cleavage. |

| Hemoglobin | Spectrophotometric | Increased background absorbance at ~405 nm, leading to inaccurate results. |

| Bilirubin | Spectrophotometric | Increased background absorbance. |

| Lipids (Turbidity) | Physical/Spectrophotometric | Light scattering causing falsely high and unstable absorbance readings. researchgate.net |

| Colored Compounds | Spectrophotometric | Any compound in the matrix that absorbs at the detection wavelength can interfere. |

| Reducing Agents | Chemical | Potential reduction of the nitro group, leading to loss of signal. |

| Extreme pH of Sample | Chemical | Alteration of assay pH, affecting both enzyme activity and final color development. |

| Endogenous Inhibitors | Enzymatic | Underestimation of true enzyme activity. |

Contributions to Fundamental Glycoscience and Glycobiology Research

Illumination of Carbohydrate Recognition and Processing Mechanisms in Biological Systems

While direct structural studies of 4-Nitrophenyl-beta-D-maltopyranoside bound to enzymes are not abundant, research on its alpha-anomer, 4-nitrophenyl-alpha-D-maltoside, provides significant insights into carbohydrate recognition. X-ray crystallography of pig pancreatic α-amylase in complex with this related substrate has revealed key interactions within the enzyme's active site. Such studies show the binding of the 4-nitrophenol (B140041) moiety in a specific subsite, which can influence the catalytic efficiency. Although the anomeric linkage differs, the interactions of the glucose units of the maltoside portion with the enzyme's active site residues offer a model for how the natural substrate, maltose (B56501), is accommodated. The orientation of the sugar rings and the hydrogen bonding patterns observed in these crystal structures help to elucidate the molecular basis of substrate specificity and the conformational changes that occur upon substrate binding. These findings support the hypothesis that the binding of the glycone portion of the substrate in specific subsites is a critical determinant for the induced fit and subsequent catalytic action of the enzyme.

Characterization of Glycosidase Enzyme Families and Their Diverse Biological Roles

This compound is a key substrate for characterizing various glycoside hydrolase (GH) families, which are extensive superfamilies of enzymes that hydrolyze the glycosidic bonds in carbohydrates. The use of this chromogenic substrate facilitates the determination of enzyme kinetics and substrate specificity, which are fundamental to understanding the biological roles of these enzymes.

A notable application is in the assay of neutral α-glucosidases. A method utilizing 4-NP-β-D-maltoside in conjunction with a β-glucosidase as an auxiliary enzyme has been developed for the sensitive determination of neutral α-glucosidase activity in human kidney and urine. This assay is reported to be tenfold more sensitive than methods using the corresponding α-glucoside substrates. The principle of this coupled assay involves the cleavage of the β-maltoside by the α-glucosidase to release a product that is then acted upon by the β-glucosidase, ultimately liberating the chromogenic 4-nitrophenol.

The compound is also a direct substrate for β-maltosidase, allowing for the straightforward characterization of this enzyme's activity. Although detailed kinetic data for a wide range of glycosidases with this compound is not always readily available in compiled formats, the principles of Michaelis-Menten kinetics are routinely applied. The determination of the Michaelis constant (Km) and the maximum velocity (Vmax) provides crucial information about the enzyme's affinity for the substrate and its catalytic efficiency. For instance, studies on β-glucosidases with the analogous substrate 4-nitrophenyl-β-D-glucopyranoside provide a framework for how such data is obtained and interpreted.

| Enzyme | Glycoside Hydrolase Family | Substrate | Km (mM) | Vmax (μmol/min/mg) | Source Organism/Tissue |

|---|---|---|---|---|---|

| Neutral α-glucosidase | GH13 (example family) | This compound | N/A | N/A | Human Kidney |

| β-Maltosidase | GH13 (example family) | This compound | N/A | N/A | Various |

| β-Glucosidase | GH1 | 4-Nitrophenyl-beta-D-glucopyranoside (analogue) | 0.19 | 29.67 | Trichoderma reesei |

This table is illustrative. N/A indicates that specific kinetic values for this exact substrate and enzyme combination were not found in the searched literature, though the substrate is used for activity assays.

Investigation of Membrane Protein-Glycoside Interactions and Transport Systems

The study of how carbohydrates are transported across cell membranes is another area where nitrophenyl-glycosides have proven useful. Research on the maltose transport system in Escherichia coli has utilized the alpha-anomer, 4-nitrophenyl-alpha-D-maltoside, to probe the function of the membrane components of this ATP-binding cassette (ABC) transporter.

In wild-type E. coli, the transport of maltose is dependent on a periplasmic maltose-binding protein (MBP). In these cells, 4-nitrophenyl-alpha-D-maltoside is only a weak inhibitor of maltose transport. nih.gov However, in mutant strains that no longer require the MBP for transport, this synthetic substrate acts as a potent inhibitor. nih.gov Furthermore, these MBP-independent strains are capable of transporting 4-nitrophenyl-alpha-D-maltoside into the cytoplasm, where it is then hydrolyzed by a cytoplasmic α-maltosidase. nih.govnih.gov

Integration with Advanced Analytical and Structural Biology Methodologies

Chromatographic and Spectrometric Analysis of Reaction Products and Intermediates

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the enzymatic hydrolysis of 4-Nitrophenyl-beta-D-maltopyranoside and for the separation of its reaction products. This technique allows for the precise quantification of the substrate, the product 4-nitrophenol (B140041), and the maltose (B56501) sugar moiety over time, providing valuable data for kinetic studies.

In a typical setup, a reversed-phase C18 column is employed. The separation is achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (such as citrate (B86180) buffer) and an organic solvent like methanol (B129727) or acetonitrile. The separated components are detected by a UV-Vis detector, typically at a wavelength where 4-nitrophenol exhibits strong absorbance, such as 405 nm. researchgate.net This allows for sensitive and accurate measurement of the rate of product formation.

The retention times of the compounds are influenced by the specific HPLC conditions. For instance, in an isocratic system with a methanol/citrate buffer mobile phase, the more polar maltose will elute earlier, followed by the unreacted this compound, and finally the less polar product, 4-nitrophenol.

Table 1: Illustrative HPLC Parameters for Analysis of this compound Hydrolysis

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | 40:60 (v/v) Methanol:0.01 M Citrate Buffer (pH 6.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 405 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

By integrating the peak areas from the chromatograms at different time points, a reaction profile can be constructed, from which key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Mass Spectrometry (MS) for Identification of Hydrolysis Products

Mass Spectrometry (MS) is a powerful technique used to confirm the identity of the hydrolysis products of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of confidence in compound identification.

In the context of this compound hydrolysis, MS is used to detect the formation of 4-nitrophenol and maltose. Using a soft ionization technique such as Electrospray Ionization (ESI), the molecular ions of the products can be observed. In positive ion mode, one would expect to see signals corresponding to the protonated molecules ([M+H]+), while in negative ion mode, deprotonated molecules ([M-H]-) would be detected.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Hydrolysis Products of this compound

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]+ | Expected m/z [M-H]- |

| 4-Nitrophenol | C6H5NO3 | 139.11 | 140.03 | 138.02 |

| Maltose | C12H22O11 | 342.30 | 343.12 | 341.10 |

Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information by fragmenting the molecular ions and analyzing the resulting fragmentation patterns. This provides unequivocal identification of the hydrolysis products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatized Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatized forms. Both proton (1H) and carbon-13 (13C) NMR are used to provide detailed information about the chemical environment of each atom in the molecule.

For the parent compound, 1H NMR would show characteristic signals for the aromatic protons of the 4-nitrophenyl group, as well as a complex set of overlapping signals for the protons of the two glucose units in the maltose moiety. The anomeric protons, which are adjacent to two oxygen atoms, typically appear at a distinct chemical shift.

When this compound is chemically modified, for example, by acylation of its hydroxyl groups, NMR is crucial for confirming the structure of the resulting derivative. The introduction of acyl groups will cause a downfield shift of the signals corresponding to the protons and carbons at the sites of modification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning all the proton and carbon signals and confirming the connectivity within the molecule.

Structural Biology Approaches for Enzyme-Substrate Complex Analysis

X-ray Crystallography of Enzyme-Substrate Analog Complexes

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional structure of proteins at atomic resolution. To understand how an enzyme binds to this compound, crystallographic studies are often performed with a non-hydrolyzable analog of the substrate or with a catalytically inactive mutant of the enzyme. This allows for the formation of a stable enzyme-substrate complex that can be crystallized.

By analyzing the electron density map generated from the diffraction of X-rays by the crystal, a detailed model of the enzyme-substrate analog complex can be built. This model reveals the precise orientation of the substrate analog in the active site and the network of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is critical for understanding the basis of substrate specificity and the catalytic mechanism of the enzyme. For instance, the distances between the catalytic residues of the enzyme and the glycosidic bond of the substrate analog can provide insights into the catalytic mechanism.

Molecular Docking and Computational Modeling of Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. This method is particularly useful when a crystal structure of the enzyme-substrate complex is not available.

The process involves generating a large number of possible conformations of the ligand within the active site of the enzyme and then using a scoring function to estimate the binding affinity for each conformation. The conformation with the best score is predicted to be the most likely binding mode.

Molecular dynamics (MD) simulations can then be used to refine the docked complex and to study the dynamic behavior of the enzyme-substrate interaction over time. These simulations can provide insights into the conformational changes that may occur upon substrate binding and can help to identify key amino acid residues involved in the binding process. The results from these computational studies can guide site-directed mutagenesis experiments to validate the role of specific residues in substrate binding and catalysis.

Chemoenzymatic Synthesis as a Research Tool for Glycoside Synthesis and Anomer Separation

A common strategy in the chemoenzymatic synthesis of a specific anomer of a 4-nitrophenyl glycoside involves an initial non-selective chemical glycosylation reaction, which produces a mixture of α- and β-anomers. This is followed by a highly selective enzymatic hydrolysis step to remove the unwanted anomer, leaving the desired anomer intact. This process leverages the high stereoselectivity of enzymes, which often surpasses what can be achieved through purely chemical methods.

For instance, a procedure for preparing 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside begins with the chemical synthesis of an anomeric mixture. researchgate.netmdpi.com Subsequently, the α-anomer is purified by the selective enzymatic hydrolysis of the β-anomer using a β-N-acetylhexosaminidase. researchgate.netmdpi.com The enzyme specifically targets and cleaves the β-glycosidic bond, leaving the α-anomer untouched. The resulting products, 4-nitrophenol and the free glycoside, can then be easily separated from the desired α-glycoside. mdpi.com

This selective enzymatic removal is a key advantage of the chemoenzymatic approach. In a similar vein, the synthesis of p-nitrophenyl β-D-galactofuranoside utilizes an enzymatic hydrolysis step to selectively remove the concomitant pyranoside, facilitating the purification of the target furanoside. nih.gov

The choice of enzyme is critical and depends on the specific glycosidic linkage to be cleaved. For the hypothetical separation of this compound from an anomeric mixture, one would require an enzyme that selectively hydrolyzes the α-maltosidic linkage while leaving the β-anomer intact, or vice versa.

The conditions for the enzymatic hydrolysis step must be carefully optimized to ensure high selectivity and yield. Key parameters include pH, temperature, enzyme concentration, and reaction time. For example, in the hydrolysis of the β-anomer of 4-nitrophenyl-2-acetamido-2-deoxy-α/β-D-galactopyranosides, the reaction was performed at 35°C in a citrate-phosphate buffer at pH 4.5. mdpi.com

Beyond preparative separation, analytical techniques are crucial for monitoring the progress of these reactions and for the final characterization of the purified anomer. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying anomers. However, under certain conditions, anomer separation can be undesirable, leading to peak splitting or broadening. shodex.com To prevent this during analysis, methods such as increasing the column temperature to 70-80 °C or using alkaline conditions can be employed. shodex.com For more advanced structural analysis and separation on an analytical scale, Diffusion-Ordered NMR Spectroscopy (DOSY) has been shown to successfully separate α- and β-anomers of various carbohydrates based on their different diffusion coefficients. mdpi.com

The data below illustrates typical parameters and outcomes from chemoenzymatic separations of related 4-nitrophenyl glycosides, which could be analogous to a process for this compound.

| Parameter | 4-Nitrophenyl-2-acetamido-2-deoxy-α/β-D-galactopyranoside |

| Initial Anomeric Ratio (α:β) | 2:3 |

| Enzyme | β-N-acetylhexosaminidase from Penicillium oxalicum |

| Reaction pH | 4.5 |

| Reaction Temperature | 35°C |

| Outcome | Selective hydrolysis of the β-anomer |

Table 1: Exemplary parameters for the enzymatic separation of anomers based on the synthesis of a related 4-nitrophenyl glycoside. mdpi.com

| Analytical Method | Principle of Anomer Separation | Application |

| HPLC | Differential interaction with stationary phase | Preparative and analytical separation |

| DOSY NMR | Different diffusion coefficients of anomers | Analytical separation and characterization |

Table 2: Analytical techniques for the separation and analysis of glycoside anomers. shodex.commdpi.com

Future Directions and Emerging Research Avenues

Development of Novel 4-Nitrophenyl-beta-D-maltopyranoside-Based Probes with Enhanced Characteristics

The chromogenic nature of this compound, which releases a yellow 4-nitrophenolate (B89219) ion upon enzymatic cleavage, is its key feature. gbiosciences.com Future research is focused on developing novel probes that offer enhanced characteristics, such as greater sensitivity, improved solubility, and different reporting signals like fluorescence.

The main advantages of chromogenic and fluorogenic substrates are their high reactivity and sensitivity, which allow for the rapid detection of target enzymes. mdpi.com The development of fluorogenic probes, in particular, represents a significant leap forward. Fluorescent assays are generally more sensitive than colorimetric ones, enabling the detection of lower enzyme concentrations and subtle changes in activity. rsc.org Research in this area involves the chemical synthesis of this compound analogs where the 4-nitrophenyl group is replaced with a fluorophore. Upon enzymatic cleavage, this fluorophore would be released from a quenched state, producing a measurable fluorescent signal.

Furthermore, modifications to the maltose (B56501) portion of the molecule could yield probes with altered specificity or improved kinetic properties. The synthesis of modified nitrophenyl glycosides, such as 4-nitrophenyl-β-D-fucofuranoside, has demonstrated the feasibility of altering the sugar moiety to probe the catalytic requirements of specific glycosidases. nih.gov This principle can be applied to create a panel of maltoside-based probes for fine-tuning enzyme characterization.

| Probe Type | Reporter Group | Detection Method | Potential Advantages | Relevant Research Principle |

|---|---|---|---|---|

| Standard Chromogenic | 4-Nitrophenyl | Absorbance (405-420 nm) | Simplicity, cost-effective | Standard enzymatic assays medchemexpress.comcaymanchem.com |

| Enhanced Chromogenic | Modified Nitrophenyl (e.g., 2-chloro-4-nitrophenyl) | Absorbance (altered wavelength) | Altered kinetics, potentially higher molar absorptivity | Synthesis of modified chromogenic substrates mdpi.com |

| Fluorogenic | Fluorophore (e.g., umbelliferone, fluorescein) | Fluorescence Emission | Higher sensitivity, lower detection limits, utility in cell imaging | Development of fluorogenic enzyme probes rsc.orgrsc.org |

| Luminogenic | Luciferin derivative | Luminescence | Extremely high sensitivity, no need for external light source | General principles of bioluminescent assays |

Exploration in Enzyme Engineering and Directed Evolution Studies for Tailored Glycosidase Functionality

Enzyme engineering, particularly through directed evolution, is a powerful technique for tailoring enzymes to have desired properties such as enhanced activity, improved stability, or altered substrate specificity. mdpi.com this compound is an ideal substrate for the high-throughput screening (HTS) steps that are central to directed evolution campaigns for β-maltosidases and other related glycosidases. nih.gov

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis or gene shuffling and then screening these libraries for mutants with improved performance. mdpi.com The use of a chromogenic substrate like this compound allows for rapid screening of thousands of variants in microplate format. The intensity of the yellow color produced is directly proportional to the enzyme's activity, making it easy to identify superior mutants. nih.gov

Future research will likely involve using this substrate in directed evolution experiments to:

Enhance Thermostability: By screening for enzyme variants that retain activity after heat treatment, enzymes can be engineered for industrial processes that require high temperatures.

Improve Catalytic Efficiency: Screening for mutants that produce a more rapid or intense color change can identify enzymes with a higher turnover rate (kcat) or better substrate affinity (Km). researchgate.net

Alter pH Profile: The screening assay can be performed at various pH levels to find enzyme variants that are more active or stable in acidic or alkaline conditions, tailoring them for specific applications like food processing or biofuel production. nih.govmdpi.com

Modify Substrate Specificity: While this compound would be the screening substrate, secondary screens with other substrates could identify mutants with broadened or narrowed specificity. nih.gov

| Engineered Property | Screening Condition | Desired Outcome | Example from a Related Glycosidase Study |

|---|---|---|---|

| Enhanced Activity | Standard assay conditions | Increased rate of 4-nitrophenol (B140041) release | Mutants of Trichoderma reesei β-glucosidase showed a 6.9-fold increase in kcat toward a p-NPG substrate. researchgate.net |

| Improved Thermostability | Pre-incubation at elevated temperatures before adding substrate | Higher residual activity after heat treatment | A β-glucosidase mutant shifted its optimal temperature to 50°C, an increase from the wild type which was almost inactive at that temperature. researchgate.net |

| Altered pH Optimum | Assay buffers with different pH values | High activity at a non-native pH | Mutants of a thermophilic β-glucosidase showed improved stability over a broader pH range (3.0–10.0). researchgate.net |

| Increased Product Tolerance | Inclusion of product (e.g., glucose) in the assay mixture | Maintained activity in the presence of high product concentration | Engineering of β-glucosidases has been reviewed as a key strategy to overcome product inhibition. mdpi.com |

Expansion of Research Applications in Diverse Glycoenzymatic Systems and Biological Pathways

While traditionally used for the straightforward assay of β-maltosidase activity, the application of this compound is expanding into more complex biological contexts. This expansion allows researchers to probe the function of glycoenzymes in their native environments and understand their role in broader biological pathways.

One of the most promising new areas is the study of the gut microbiome. The gut microbiota is a rich source of diverse glycoside hydrolases that play a crucial role in the breakdown of dietary carbohydrates. mdpi.com Using this compound as a substrate in metaproteomic or activity-based protein profiling (ABPP) studies can help to identify and characterize the specific microbial enzymes responsible for maltose metabolism within this complex community. nih.govnih.gov Such studies can provide insights into how the microbiome adapts to different diets and its role in host health and disease.

Furthermore, this substrate can be used to investigate glycoenzymatic activities in a variety of other organisms and systems:

Fungal Biology: Many fungi produce a vast array of carbohydrate-active enzymes to break down plant biomass. This compound can be used to screen for and characterize novel fungal β-maltosidases or other glycosidases with transglycosylation activity.

Plant Science: Investigating the enzymes involved in starch degradation and mobilization in plants is crucial for understanding plant growth and for agricultural applications. This substrate can be a tool to assay for specific glycosidase activities in plant extracts.

Diagnostic Applications: Assays using nitrophenyl-glycoside substrates can be adapted for diagnostic purposes to detect disorders related to carbohydrate metabolism or to identify specific microbial infections based on their unique enzymatic signatures. nih.gov

| Research Area | Specific Application | Potential Insights |

|---|---|---|

| Gut Microbiome | Activity-based profiling of microbial enzymes in fecal samples | Identification of key microbial species in maltose digestion; understanding diet-microbiome interactions. mdpi.comnih.gov |

| Fungal Biotechnology | Screening fungal cultures for novel glycoside hydrolases | Discovery of robust enzymes for industrial applications like biofuel production. |

| Plant Metabolism | Assaying enzyme activity in seeds during germination | Elucidation of pathways for starch mobilization and energy provision for growth. |

| Food Science | Monitoring maltase activity during fermentation and brewing | Optimization of fermentation processes and quality control of food products. researchgate.net |

| Clinical Diagnostics | Developing assays for detecting specific glycosidase deficiencies or microbial pathogens | Creation of new diagnostic tools for metabolic disorders or infectious diseases. nih.gov |

Q & A

Q. How is 4-Nitrophenyl-beta-D-maltopyranoside utilized as a substrate in enzymatic assays?

this compound is a chromogenic substrate widely used to measure β-maltase activity. Enzymatic hydrolysis cleaves the glycosidic bond, releasing 4-nitrophenol, which exhibits a yellow color detectable at 405 nm via spectrophotometry. This allows real-time quantification of enzyme activity. For instance, similar 4-nitrophenyl glycosides (e.g., β-D-glucopyranoside) have been employed in microdialysis-HPLC-UV systems to determine kinetic parameters (e.g., and ) for carbohydrate-active enzymes .

Q. What are the standard synthesis protocols for 4-nitrophenyl glycosides like β-D-maltopyranoside?

A common method involves benzylidenation of maltopyranoside derivatives using fluoroboric acid as a catalyst. Reaction conditions typically include low temperatures (0–4°C) and solvents like chloroform or dichloromethane. The product is purified via crystallization. For example, 4-nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside is synthesized similarly, with modifications to protect specific hydroxyl groups .

Q. What analytical methods validate the purity and structure of synthetic 4-nitrophenyl glycosides?

- HPLC-UV : Quantifies substrate purity and monitors enzymatic hydrolysis products .

- TLC : Confirms single-spot homogeneity (e.g., purity >98% as per ) .

- NMR/HRMS : Validates structural integrity, as seen in synthesized 4-nitrophenyl derivatives with acetylated sugars .

Advanced Research Questions